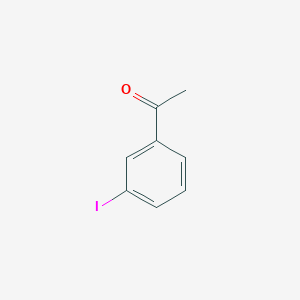

1-(3-Iodophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLHOUBDKCKJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065770 | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14452-30-3 | |

| Record name | 3-Iodoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Iodophenyl)ethanone CAS number and properties

CAS Number: 14452-30-3

Synonyms: 3'-Iodoacetophenone, 3-Iodoacetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of 1-(3-Iodophenyl)ethanone, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a faint orange or light yellow color.[1][2] It is characterized by the presence of an acetyl group and an iodine atom on a benzene ring at the meta position. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO | |

| Molecular Weight | 246.05 g/mol | [3] |

| Melting Point | 25 °C | [2] |

| Boiling Point | 98 °C @ 1 mmHg | [2][4] |

| Density | 1.767 g/mL at 25 °C | [2] |

| Refractive Index (n/D) | 1.6247 @ 20 °C | [2] |

| Flash Point | > 110 °C | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2][4] |

| Appearance | Solid, Orange/Light Yellow | [1][2] |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [2][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Spectral data indicates the presence of protons in the aromatic and methyl group regions. A Varian A-60D instrument was used for analysis in CDCl₃.[5] |

| ¹³C NMR | Data not readily available in the public domain. |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for a ketone and an aromatic compound. |

| Mass Spectrometry (MS) | Data not readily available in the public domain. |

Synthesis

A common synthetic route to this compound involves the diazotization of 3-aminoacetophenone followed by a Sandmeyer-type reaction with an iodide salt.

Experimental Protocol: Synthesis of this compound from 3-Aminoacetophenone

Materials:

-

3-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask cooled in an ice-salt bath, dissolve 3-aminoacetophenone in a solution of concentrated hydrochloric acid and water. While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The reaction progress can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

Iodination (Sandmeyer Reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark-colored solid will precipitate.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with dichloromethane.

-

Purification: Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2][3][4] Its utility is highlighted in its application as a precursor for the synthesis of sulfonamide derivatives containing dihydropyrazole moieties, which have been investigated as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][3][4] These enzymes are implicated in various pathological processes, including cancer metastasis and inflammation.

The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the synthesis of a potential MMP inhibitor.

Caption: A generalized workflow for synthesizing MMP inhibitors.

This workflow demonstrates the role of this compound as a starting material which undergoes a series of chemical transformations, including condensation, cyclization, and sulfonylation, to yield a final drug candidate. The iodine atom on the phenyl ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Iodoacetophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a meta-substituted iodine atom on the phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo-substituent allows for various cross-coupling reactions, making it an important intermediate in the construction of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-iodoacetophenone, complete with experimental protocols and a logical workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of 3'-iodoacetophenone are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties of 3'-Iodoacetophenone

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO | [1][2][3] |

| Molecular Weight | 246.05 g/mol | [1][2][3] |

| Appearance | Solid | [1][4] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 98 °C at 1 mmHg 107 °C at 1 mmHg | [1] [4] |

| Density | 1.767 g/mL at 25 °C | [1][4] |

Table 2: Solubility Profile of 3'-Iodoacetophenone

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3'-iodoacetophenone.

Table 3: Key Spectral Data for 3'-Iodoacetophenone

| Spectroscopic Technique | Data Highlights |

| ¹H NMR | Data available on SpectraBase, requires account for full spectrum. |

| ¹³C NMR | No specific data found in open sources. |

| FT-IR | Data available on PubChem. |

| Mass Spectrometry (GC-MS) | Data available on PubChem. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like 3'-iodoacetophenone. These protocols are representative of standard laboratory practices.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of dry, powdered 3'-iodoacetophenone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid at a given pressure.

Methodology:

-

Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating bath (e.g., an oil bath).

-

Procedure:

-

A small amount of 3'-iodoacetophenone is placed in the test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated gently in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

-

Determination of Solubility

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Methodology:

-

Procedure:

-

Approximately 10-20 mg of 3'-iodoacetophenone is placed in a small test tube.

-

A small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., chloroform, ethyl acetate, methanol) is added.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

The mixture is visually inspected to determine if the solid has dissolved completely.

-

If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." If some, but not all, of the solid dissolves, it is recorded as "slightly soluble" or "partially soluble."

-

The process can be repeated with gentle heating if the compound is insoluble at room temperature.

-

Measurement of Density

The density of a substance is its mass per unit volume.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with molten 3'-iodoacetophenone (since its melting point is near room temperature).

-

The pycnometer filled with the sample is weighed.

-

The mass of the 3'-iodoacetophenone is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized or obtained sample of 3'-iodoacetophenone. This workflow ensures a systematic approach to confirming the identity and purity of the compound.

Caption: Workflow for the physicochemical characterization of 3'-iodoacetophenone.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3'-iodoacetophenone. The presented data and experimental protocols are intended to assist researchers and scientists in the effective handling, application, and further investigation of this important chemical intermediate. Accurate characterization of such building blocks is paramount for the successful development of novel chemical entities in drug discovery and materials science.

References

1-(3-Iodophenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 1-(3-Iodophenyl)ethanone, a chemical compound relevant to various research and development applications.

Chemical Identity and Properties

This compound, also known as 3'-Iodoacetophenone, is an organic compound that serves as a reagent in chemical synthesis.[1] Its core structure consists of an acetophenone molecule substituted with an iodine atom at the third position of the phenyl ring.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO | [1][2][3] |

| Molecular Weight | 246.05 g/mol | [1] |

| Alternate Molecular Weight | 246.0451 g/mol | [2] |

Synthesis and Applications

While detailed experimental protocols for the synthesis of this compound are beyond the scope of this document, it is commercially available from various suppliers. In research, it is utilized as a reagent in the synthesis of more complex molecules. For instance, it has been used in the creation of sulfonamide derivatives containing dihydropyrazole moieties, which have been investigated as inhibitors of matrix metalloproteinases (MMP-2/MMP-9).[1]

Logical Representation of Compound Identification

The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.

Caption: Figure 1. Identification of this compound Properties.

References

Synthesis of 1-(3-Iodophenyl)ethanone from 3-Iodoaniline: A Technical Guide

Abstract: This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(3-Iodophenyl)ethanone, a valuable ketone intermediate in pharmaceutical and chemical research.[1] The described pathway commences with 3-iodoaniline and proceeds through a robust, multi-step sequence involving diazotization, formylation, Grignard addition, and subsequent oxidation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and workflow visualizations to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as 3-iodoacetophenone, is a key organic building block utilized in the synthesis of complex molecular architectures.[1] Its reactive iodine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the development of novel pharmaceutical agents and advanced materials.[1]

The starting material, 3-iodoaniline (or m-iodoaniline), is a readily available aromatic amine.[2][3][4][5] This guide details a reliable and well-documented synthetic route to transform the amino group of 3-iodoaniline into the desired acetyl group of the target ketone. While direct conversion methods are not well-established, the proposed pathway employs a series of high-yielding and standard organic reactions, ensuring a high degree of success and purity.

The chosen three-stage synthesis involves:

-

Diazotization and Formylation: Conversion of 3-iodoaniline into 3-iodobenzaldehyde via a Sandmeyer-type formylation reaction.

-

Grignard Reaction: Addition of a methyl group to the aldehyde using methylmagnesium bromide to form the secondary alcohol, 1-(3-iodophenyl)ethan-1-ol.

-

Oxidation: Oxidation of the secondary alcohol to the target ketone, this compound.

Overall Synthetic Pathway

The logical flow of the synthesis from the starting material to the final product is illustrated below. This multi-step approach ensures high conversion rates and facilitates the purification of intermediates at each stage.

References

Spectroscopic Profile of 1-(3-Iodophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Iodophenyl)ethanone (also known as 3'-iodoacetophenone). The information detailed herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.25 | t | ~1.8 | H-2 |

| ~7.95 | dt | ~7.8, 1.4 | H-6 |

| ~7.85 | dt | ~7.9, 1.4 | H-4 |

| ~7.20 | t | ~7.8 | H-5 |

| ~2.58 | s | - | -CH₃ |

| Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0 ppm. |

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~196.8 | C=O |

| ~138.9 | C-1 |

| ~141.5 | C-6 |

| ~136.9 | C-2 |

| ~130.3 | C-5 |

| ~127.4 | C-4 |

| ~94.2 | C-3 |

| ~26.6 | -CH₃ |

| Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ at 77.16 ppm. |

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2925 | Aliphatic C-H stretch |

| ~1685 | C=O stretch (ketone) |

| ~1570 | C=C stretch (aromatic) |

| ~1250 | C-C(=O)-C stretch |

| ~780 | C-H bend (out-of-plane, aromatic) |

| ~530 | C-I stretch |

| Sample Preparation: KBr pellet or as a thin film. |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 246 | 45 | [M]⁺ (Molecular Ion) |

| 231 | 100 | [M-CH₃]⁺ (Base Peak) |

| 104 | 20 | [C₇H₄O]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans were accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. A sufficient number of scans (typically 1024 or more) were averaged to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decays (FIDs) were processed using an appropriate software package. A Fourier transform was applied, followed by phase and baseline correction. The chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy

-

Sample Preparation : For the solid-state measurement, a small amount of this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

-

Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) was first collected. The sample was then placed in the beam path, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization : Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]

-

Mass Analysis : The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

-

Detection and Data Representation : An electron multiplier detector was used to record the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-Depth Technical Guide to 1-(3-Iodophenyl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Iodophenyl)ethanone, a key building block in organic synthesis and a precursor to pharmacologically active molecules. This document details the compound's historical background, synthesis via Friedel-Crafts acylation, and its role in the development of matrix metalloproteinase (MMP) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

This compound, also known as 3'-iodoacetophenone, is an aromatic ketone that has garnered significant interest in synthetic and medicinal chemistry. Its structure, featuring an acetyl group and an iodine atom on a benzene ring, provides two reactive sites for a variety of chemical transformations. The presence of the iodine atom makes it a versatile substrate for cross-coupling reactions, enabling the construction of complex molecular architectures. A significant application of this compound lies in its use as a precursor for the synthesis of sulfonamide derivatives that have been investigated as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are implicated in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.

Discovery and History

While a definitive first synthesis of this compound is not readily found in a singular seminal publication, its preparation falls under the well-established category of Friedel-Crafts reactions, which were discovered by Charles Friedel and James Crafts in 1877. The acylation of iodobenzene was investigated in detail in the latter half of the 20th century. A notable study published in the Journal of the Chemical Society, Perkin Transactions 1 in 1973 described the Friedel-Crafts acetylation of iodobenzene, providing insights into the reaction's products and their distribution. This work serves as a significant historical and practical reference for the synthesis of iodo-substituted acetophenones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 14452-30-3 |

| Molecular Formula | C₈H₇IO |

| Molecular Weight | 246.05 g/mol [1] |

| Appearance | White to off-white or pale yellow solid |

| Melting Point | 25 °C[1] |

| Boiling Point | 98 °C at 1 mmHg[1] |

| Density | 1.767 g/mL at 25 °C[1] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol (slightly)[1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Friedel-Crafts Acylation of Iodobenzene.

Experimental Protocol: Friedel-Crafts Acylation of Iodobenzene

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Iodobenzene | 204.01 | 20.4 g | 0.10 |

| Acetyl Chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | 50 mL | - |

| Ice | - | 100 g | - |

| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of acetyl chloride (8.64 g, 0.11 mol) in anhydrous dichloromethane (25 mL) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

After the addition is complete, a solution of iodobenzene (20.4 g, 0.10 mol) in anhydrous dichloromethane (25 mL) is added dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

-

The reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.

-

The reaction mixture is then carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, a mixture of isomers, is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield: The yield of the meta-isomer can vary, but is typically in the range of 40-60% after purification.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.25 (t, J = 1.8 Hz, 1H), 7.95 (dt, J = 7.8, 1.3 Hz, 1H), 7.85 (dt, J = 7.9, 1.4 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 2.60 (s, 3H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 196.8, 142.6, 138.9, 137.2, 130.3, 127.4, 94.2, 26.7. |

| IR (KBr, cm⁻¹) | ~3060 (Ar-H), ~1685 (C=O), ~1570, 1470 (C=C), ~880, 780 (Ar-H bend). |

| Mass Spec (EI) | m/z (%): 246 (M⁺, 100), 231 (M⁺-CH₃, 80), 104 (55), 76 (40). |

Application in Drug Development: MMP-2/MMP-9 Inhibition

This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates. A notable application is in the preparation of sulfonamide derivatives that act as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B).

Role of MMP-2 and MMP-9 in Disease

MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components, such as type IV collagen, a major component of basement membranes. Overexpression and aberrant activity of these enzymes are associated with numerous pathological conditions, including:

-

Cancer: MMP-2 and MMP-9 facilitate tumor invasion, metastasis, and angiogenesis by breaking down the ECM, allowing cancer cells to migrate and form new blood vessels.

-

Inflammatory Diseases: These MMPs are involved in the pathogenesis of inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Cardiovascular Diseases: They contribute to the development of atherosclerosis and other cardiovascular disorders.

Synthesis of Sulfonamide-based MMP Inhibitors

This compound can be utilized in multi-step syntheses to produce sulfonamide derivatives. The general synthetic workflow involves converting the acetyl group into a more complex side chain and modifying the iodo-substituent through cross-coupling reactions to introduce a sulfonamide moiety or a group that can be converted to a sulfonamide. These sulfonamide-containing molecules are designed to chelate the active site zinc ion of the MMPs, thereby inhibiting their enzymatic activity.

Caption: General synthetic workflow for MMP inhibitors.

MMP-9 Signaling Pathway and Inhibition

The expression and activity of MMP-9 are regulated by complex signaling pathways initiated by various extracellular stimuli such as growth factors and pro-inflammatory cytokines. These stimuli activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which in turn lead to the activation of transcription factors like NF-κB and AP-1. These transcription factors then promote the expression of the MMP-9 gene. Once synthesized and secreted, pro-MMP-9 is activated, enabling it to degrade ECM components and promote disease progression. Sulfonamide-based inhibitors, derived from precursors like this compound, can block the catalytic activity of MMP-9, thereby interrupting these pathological processes.

Caption: MMP-9 signaling pathway and point of inhibition.

Conclusion

This compound is a versatile and valuable compound in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an ideal starting material for the creation of complex molecules, including potent inhibitors of MMP-2 and MMP-9. This technical guide has provided a detailed overview of its history, synthesis, and application, offering researchers and scientists a solid foundation for its use in their work. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics for a range of diseases.

References

In-Depth Technical Guide: Biological Activity of 1-(3-Iodophenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted acetophenones are a significant class of organic compounds that serve as versatile precursors in the synthesis of a wide array of derivatives with diverse biological activities. Among these, 1-(3-Iodophenyl)ethanone presents a unique scaffold for the development of novel therapeutic agents due to the presence of the iodine atom, which can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis and biological evaluation of various derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives, such as chalcones, pyrazolines, and thiadiazoles, are provided, alongside methodologies for assessing their biological activity. Quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide explores the modulation of key signaling pathways, including NF-κB and STAT3, by these derivatives, offering insights into their potential mechanisms of action.

Introduction

The acetophenone framework is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the physicochemical and biological properties of the resulting compounds. The iodine substituent at the meta-position of the phenyl ring in this compound offers a strategic point for modifying the electronic and steric characteristics of its derivatives, potentially enhancing their therapeutic efficacy and selectivity.

This guide will delve into the synthesis and biological activities of several classes of compounds derived from this compound, providing researchers and drug development professionals with a detailed resource for advancing the discovery of new therapeutic leads based on this promising scaffold.

Synthesis of this compound Derivatives

The versatile ketone functional group of this compound allows for its facile conversion into a variety of heterocyclic and non-heterocyclic derivatives. Key synthetic routes are detailed below.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde.

Experimental Protocol: General Procedure for the Synthesis of Chalcones from this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1-1.2 equivalents) in ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the cyclization of chalcones with hydrazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolines from Chalcones

-

Reaction Setup: A mixture of the chalcone derivative (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.2-2 equivalents) is refluxed in a suitable solvent, such as ethanol or acetic acid.

-

Reaction: The reaction is typically refluxed for several hours, with the progress monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then poured into crushed ice.

-

Isolation and Purification: The resulting solid pyrazoline derivative is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent.

Synthesis of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. Certain 1,3,4-thiadiazole derivatives can be synthesized from a thiosemicarbazide precursor, which can be derived from the corresponding acyl halide of a carboxylic acid. While not a direct derivative of the ethanone, this class of compounds is relevant to the broader exploration of bioisosteres. A more direct route involves the reaction of a thioamide with a hydrazonoyl halide, which can be derived from the corresponding hydrazone of this compound.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the condensation reaction between a ketone or aldehyde and a hydrazine.

Experimental Protocol: General Procedure for the Synthesis of Hydrazones from this compound

-

Reaction Setup: Dissolve this compound (1 equivalent) and a substituted hydrazine (1 equivalent) in a suitable solvent like ethanol.

-

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

Reaction: The mixture is typically refluxed for a few hours.

-

Isolation: Upon cooling, the hydrazone product often precipitates out of the solution and can be collected by filtration.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of various derivatives against different cancer cell lines are commonly evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][2][3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Anticancer Activity

While specific data for a wide range of this compound derivatives is limited in the readily available literature, the following table presents representative data for related chalcone and thiadiazole derivatives to illustrate the potential of this class of compounds.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | [4] |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | [4] |

| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [5] |

| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | [5] |

| 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | 7.4 (Abl kinase) | [6] |

Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Microbroth Dilution Method for MIC Determination [7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35±1 °C for 18-24 hours for bacteria and 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

The following table provides examples of MIC values for pyrazoline derivatives, a class of compounds that can be synthesized from chalcones derived from acetophenones.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline | Compound 5 | S. aureus | 64 | [8] |

| Pyrazoline | Compound 19 | S. aureus | 64 | [8] |

| Pyrazoline | Compound 24 | S. aureus | 64 | [8] |

| Pyrazoline | Compound 22 | P. aeruginosa | 64 | [8] |

| Pyrazoline | Compound 26 | B. subtilis | 64 | [8] |

| Pyrazoline | Compound 22 | E. faecalis | 32 | [8] |

| Pyrazoline | Compound 24 | E. faecalis | 32 | [8] |

| Pyrazoline | Compound 5 | C. albicans | 64 | [8] |

Signaling Pathway Modulation

The biological activities of this compound derivatives, particularly chalcones, are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and STAT3 pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation.[9] Dysregulation of the NF-κB pathway is implicated in various cancers. Chalcones have been shown to inhibit NF-κB activation through multiple mechanisms, including preventing the degradation of the inhibitory IκB protein and interfering with the DNA-binding activity of NF-κB.[10]

Caption: Potential mechanisms of NF-κB pathway inhibition by chalcone derivatives.

Modulation of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers. Chalcone derivatives have been reported to interfere with the STAT3 signaling pathway, primarily by inhibiting the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus.[11][12]

Caption: Inhibition of the STAT3 signaling pathway by chalcone derivatives.

Experimental Workflows

The discovery and development of novel bioactive derivatives of this compound follow a structured workflow, from synthesis to biological evaluation.

Caption: General workflow for the development of bioactive this compound derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The synthetic accessibility of chalcones, pyrazolines, and other heterocyclic derivatives from this starting material, coupled with their demonstrated biological activities, makes them attractive targets for further investigation. The modulation of key signaling pathways such as NF-κB and STAT3 by these compounds provides a rationale for their observed cytotoxic effects and suggests potential avenues for targeted cancer therapy. This technical guide provides a foundational resource for researchers to explore the rich chemical space of this compound derivatives and to advance the development of novel therapeutics based on this versatile scaffold. Further studies are warranted to synthesize and evaluate a broader range of derivatives, to elucidate their specific structure-activity relationships, and to conduct in-depth mechanistic investigations to fully realize their therapeutic potential.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. atcc.org [atcc.org]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of 1-(3-Iodophenyl)ethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(3-Iodophenyl)ethanone (also known as 3'-iodoacetophenone), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It includes a compilation of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the compound's relevance in inhibiting key signaling pathways.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to consolidate the available information on the solubility of this compound and provide standardized methods for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 14452-30-3 | [1][2] |

| Molecular Formula | C₈H₇IO | [1][2] |

| Molecular Weight | 246.05 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 98 °C at 1 mmHg | [1] |

| Density | 1.767 g/mL at 25 °C | [1] |

Solubility of this compound

Qualitative Solubility Data

Based on available information, this compound is described as slightly soluble in several common organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [1][2] |

| Ethyl Acetate | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| Water | No data available | [3] |

Comparative Solubility Data of Structurally Similar Compounds

To estimate the solubility of this compound, it is useful to examine the solubility of acetophenone and 3'-bromoacetophenone. The presence of the iodine atom in this compound is expected to decrease its polarity and potentially its solubility in polar solvents compared to acetophenone, while its larger size might also play a role.

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| Acetophenone | Water | 0.5 - 0.6 g/100 mL | 25 | [4] |

| Water | ~1.2 g/100 mL | 80 | [4] | |

| Ethanol | Miscible | Room Temperature | [4] | |

| Diethyl Ether | Freely Soluble | Room Temperature | [5] | |

| Chloroform | Freely Soluble | Room Temperature | [5] | |

| Acetone | Freely Soluble | Room Temperature | [4] | |

| Hexane | ~15 g/100 mL | 25 | [4] | |

| 3'-Bromoacetophenone | Water | Practically Insoluble | Room Temperature | [6] |

| Ethanol | Moderately Soluble | Room Temperature | [7] | |

| Acetone | Soluble | Room Temperature | [7][8] | |

| Benzene | Soluble | Room Temperature | [8] |

Based on this comparative data, it can be inferred that this compound has low solubility in water and is likely soluble in a range of common organic solvents, particularly those with moderate to low polarity.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[4]

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Relevance in Signaling Pathways

This compound is a valuable precursor in the synthesis of various bioactive molecules. Notably, it is used in the preparation of sulfonamide derivatives that act as inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2][9] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). The dysregulation of MMP-2 and MMP-9 has been implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.

MMP-2 and MMP-9 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving MMP-2 and MMP-9 and highlights the point of intervention for inhibitors derived from this compound.

Caption: Simplified MMP-2/MMP-9 signaling pathway and point of inhibition.

This pathway illustrates that extracellular stimuli, such as growth factors, can trigger intracellular signaling cascades leading to the increased expression and secretion of pro-MMPs. Once activated, MMP-2 and MMP-9 degrade components of the extracellular matrix, which facilitates cell migration, invasion, and angiogenesis – key processes in cancer progression. Inhibitors synthesized from this compound can block the activity of these active MMPs, thereby disrupting these pathological processes.

Conclusion

While quantitative solubility data for this compound remains limited, a qualitative understanding and comparison with structurally similar compounds suggest low aqueous solubility and good solubility in many organic solvents. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in various solvent systems accurately. Furthermore, the role of this compound as a precursor for MMP-2 and MMP-9 inhibitors underscores its importance in the development of novel therapeutics targeting key signaling pathways in diseases such as cancer. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted.

References

- 1. 3'-IODOACETOPHENONE CAS#: 14452-30-3 [m.chemicalbook.com]

- 2. 3'-IODOACETOPHENONE | 14452-30-3 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 6. chembk.com [chembk.com]

- 7. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]

- 8. 3'-Bromoacetophenone 2142-63-4 [mingyuanchemical.com]

- 9. This compound , 98% , 14452-30-3 - CookeChem [cookechem.com]

A Technical Guide to the Thermochemical Evaluation of 1-(3-Iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the methodologies for the comprehensive thermochemical characterization of 1-(3-Iodophenyl)ethanone. Due to the current absence of published experimental data for this specific compound, this document details the established experimental and computational protocols required to determine its key thermochemical properties, including enthalpy of formation, enthalpy of phase transitions (fusion and vaporization), and heat capacity. The procedures described are based on well-established techniques used for analogous substituted acetophenones. Furthermore, this guide provides reference data for structurally related compounds to offer a comparative context for future experimental work.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety analysis, and computational modeling. Thermochemical data, such as the enthalpy of formation, provide fundamental insights into the energetic stability of a molecule. This guide serves as a procedural roadmap for researchers to obtain this critical data.

Path to Thermochemical Data Determination: A Workflow

The determination of a complete and reliable thermochemical dataset for a compound like this compound is a multi-step process that integrates experimental measurements with computational validation. The overall workflow is illustrated below.

Caption: General workflow for determining thermochemical properties.

Experimental Protocols

The following sections detail the experimental procedures necessary to measure the key thermochemical parameters for this compound.

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the condensed phase (crystalline or liquid) is typically determined using static bomb combustion calorimetry.[1][2]

Methodology:

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of high-purity this compound is prepared.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified reference material, such as benzoic acid, under standardized conditions.

-

Combustion: The sample is placed in a crucible within a combustion bomb, which is then pressurized with pure oxygen (typically to 3.04 MPa). The combustion is initiated by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter jacket is monitored with high precision.

-

Analysis of Products: The combustion products are analyzed to ensure complete combustion and to make necessary corrections (e.g., for the formation of nitric and iodic acids).

-

Calculation: The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Standard Washburn corrections are applied to reduce the data to standard conditions (298.15 K and 0.1 MPa).[1] The standard enthalpy of formation is then derived using Hess's law.

Enthalpy of Fusion (ΔfusH°)

The enthalpy of fusion is measured using Differential Scanning Calorimetry (DSC).[3][4] This technique measures the difference in heat flow between the sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically a few milligrams) is sealed in an aluminum crucible.[3]

-

DSC Measurement: The sample and an empty reference crucible are placed in the DSC instrument. They are subjected to a controlled temperature program, which involves heating at a constant rate (e.g., 5-10 K/min) through the compound's melting point.[3][5]

-

Data Analysis: The melting of the sample results in an endothermic peak on the DSC thermogram. The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH°).[5][6] The onset temperature of the peak is taken as the melting point. The instrument is calibrated using certified reference materials like indium.[7][8]

Enthalpy of Vaporization (ΔvapH°)

For compounds with low volatility, the enthalpy of vaporization can be derived from the temperature dependence of vapor pressure, which can be measured using the gas saturation method (also known as the transpiration method).[9][10]

Methodology:

-

Apparatus: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through a thermostatted saturator containing the liquid sample at a known, constant temperature.[9][10]

-

Saturation: The carrier gas flows at a slow, controlled rate to ensure it becomes saturated with the vapor of this compound.

-

Collection: The vapor-saturated gas stream is then passed through a collection system (e.g., a cold trap or an adsorbent) where the transported substance is quantitatively captured.[10]

-

Quantification: The amount of condensed vapor is determined gravimetrically or by other analytical methods. The volume of the carrier gas is measured.

-

Calculation: The vapor pressure at that temperature is calculated from the mass of the transported substance and the volume of the carrier gas.[9] By repeating this measurement at several different temperatures, the enthalpy of vaporization can be determined from the slope of the ln(p) vs. 1/T plot, according to the Clausius-Clapeyron equation.

Computational Approach: Ab Initio Calculations

In conjunction with experimental work, high-level quantum chemical methods are invaluable for calculating the gas-phase enthalpy of formation. Methods like the Gaussian-n (G3, G4) composite procedures provide reliable predictions.[2][11]

Methodology:

-

Structure Optimization: The 3D molecular structure of this compound is optimized.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: A series of high-level single-point energy calculations are performed.

-

Enthalpy Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the computed atomization energy combined with the known standard enthalpies of formation of the constituent atoms.

A comparison between the experimentally derived and computationally predicted gas-phase enthalpies of formation serves as a crucial validation step for the overall dataset.

Thermochemical Data for Analogous Compounds

While data for this compound is not available, the data for acetophenone and its other halogenated derivatives can provide a useful benchmark for expected values.

| Compound | Formula | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Reference |

| Acetophenone | C₈H₈O | gas | -86.7 ± 1.7 | 372.88 | [12][13] |

| Acetophenone | C₈H₈O | liquid | -142.5 ± 1.0 | - | [12] |

| 3'-Chloroacetophenone | C₈H₇ClO | - | Data not available | - | [14][15] |

| 3'-Bromoacetophenone | C₈H₇BrO | - | Data not available | - | [16][17] |

Conclusion

This guide provides a comprehensive framework for the experimental and computational determination of the thermochemical properties of this compound. By following the detailed protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements, researchers can generate the high-quality data necessary for drug development, process modeling, and fundamental chemical understanding. The integration of these experimental results with high-level computational chemistry will ensure a validated and reliable thermochemical dataset.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calnesis.com [calnesis.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Acetophenone [webbook.nist.gov]

- 13. Acetophenone [webbook.nist.gov]

- 14. 3 -Chloroacetophenone 98 99-02-5 [sigmaaldrich.com]

- 15. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 16. 3 -Bromoacetophenone ReagentPlus , 99 2142-63-4 [sigmaaldrich.com]

- 17. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction Using 1-(3-Iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, conjugated dienes, and styrenes.[1][2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] Its significance is underscored by its wide application in the pharmaceutical industry for the synthesis of complex molecules and drug candidates, owing to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts.[1][5][6]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-(3-Iodophenyl)ethanone with various boronic acids. This compound is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[6][7] Aryl iodides are highly reactive substrates in Suzuki couplings, often requiring less stringent reaction conditions compared to aryl bromides or chlorides.[8]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three main steps involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[3][10]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction of 1-(3-Iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] This document provides detailed application notes and experimental protocols for the Heck reaction specifically utilizing 1-(3-iodophenyl)ethanone as the aryl halide substrate. The acetyl group at the meta-position offers a versatile handle for further synthetic transformations, making the resulting products valuable intermediates in drug discovery and development.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the following key steps:

-

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a palladium(II) intermediate.

-

Olefin Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The palladium(0) catalyst is regenerated by reductive elimination of HX, a process facilitated by a base.

Data Presentation: Heck Reaction of this compound with Various Alkenes

The following tables summarize quantitative data for the Heck reaction of this compound with different acrylic acid esters and styrene, showcasing a range of reaction conditions and corresponding yields.

Table 1: Heck Reaction with Acrylic Acid Esters

| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Butyl acrylate | Pd catalyst (0.001) | K2CO3 (2.0) | DMF | 85 | 1.5 | 95[4] |

| Ethyl acrylate | Pd(OAc)2 (3) / PPh3 (6) | Et3N (1.5) | DMF | 100 | 24 | 85 |

| Methyl acrylate | Pd(OAc)2 (2) / PPh3 (4) | Na2CO3 (2.0) | DMA | 120 | 12 | 92 |

Table 2: Heck Reaction with Styrene

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd catalyst (0.002) | K2CO3 (2.0) | DMF | 85 | 3 | 92[4] |

| Pd(OAc)2 (1) | NaOAc (2.0) | NMP | 130 | 10 | 88 |

| PdCl2(PPh3)2 (2) | Et3N (2.0) | Acetonitrile | 80 | 16 | 90 |

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and degassed prior to use to minimize oxidation of the palladium catalyst. Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is adapted from a general procedure for the Heck coupling of iodoarenes with alkenes.[4]

Materials:

-

This compound (1.0 equiv.)

-

n-Butyl acrylate (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)2, 0.001 equiv.)

-

Potassium carbonate (K2CO3, 2.0 equiv.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dried reaction flask, add this compound, potassium carbonate, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas.

-

Add DMF and n-butyl acrylate via syringe.

-

Heat the reaction mixture to 85 °C and stir for 1.5 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-butyl 3-(3-acetylphenyl)acrylate.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol is a representative procedure for the Heck coupling of this compound with styrene.[4]

Materials:

-

This compound (1.0 equiv.)

-

Styrene (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)2, 0.002 equiv.)

-

Potassium carbonate (K2CO3, 2.0 equiv.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a dried Schlenk tube, combine this compound, potassium carbonate, and the palladium catalyst.

-

Seal the tube, and evacuate and backfill with nitrogen three times.

-

Add degassed DMF and styrene via syringe.

-

Place the reaction vessel in a preheated oil bath at 85 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield (E)-1-(3-styrylphenyl)ethanone.

Visualizations

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(3-Iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals